molecular formula C21H17FN4O2 B2992161 5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-92-4

5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2992161
CAS No.: 921880-92-4
M. Wt: 376.391
InChI Key: CMJQPXWNSWGVKN-UHFFFAOYSA-N
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Description

Key features include:

  • Position 5: An ethyl group, contributing to lipophilicity.
  • Position 2: A phenyl ring, enhancing aromatic interactions.
  • Position 7: A carboxamide group linked to a 2-fluorophenyl substituent, introducing hydrogen-bonding capacity and metabolic stability via fluorination.

While direct physicochemical or biological data for this compound are unavailable in the provided evidence, comparisons with structurally similar analogs (Table 1) offer insights into substituent effects on properties like solubility, melting point, and synthetic feasibility.

Properties

IUPAC Name

5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-2-25-12-15(20(27)23-18-11-7-6-10-17(18)22)19-16(13-25)21(28)26(24-19)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJQPXWNSWGVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[4,3-c]pyridine derivatives, characterized by a complex structure that includes a carboxamide functional group. The presence of the ethyl and fluorophenyl substituents contributes to its unique biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many pyrazolo derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, studies have reported IC50 values indicating significant inhibition of COX-1 and COX-2 activities by related compounds .
  • Antitumor Activity : Some derivatives have demonstrated antiproliferative effects against cancer cell lines. They may act by inducing apoptosis or inhibiting cell proliferation through various pathways, including the modulation of cyclin-dependent kinases (CDKs) .
  • Radiosensitization Effects : Certain studies suggest that pyrazolo derivatives can enhance the radiosensitivity of tumor cells by inhibiting DNA repair mechanisms, making them potential candidates for combination therapies in cancer treatment .

Biological Activity Data

Activity IC50/ED50 Values Reference
COX-1 InhibitionIC50 = 0.04 μmol
COX-2 InhibitionIC50 = 0.04 μmol
Antiproliferative (HeLa)IC50 = 0.36 μmol
RadiosensitizationSignificant increase

Case Studies

  • Anti-inflammatory Studies : In a study assessing anti-inflammatory properties, derivatives similar to the compound were tested in carrageenan-induced paw edema models. The results indicated that these compounds exhibited anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • Cancer Cell Line Studies : In vitro assays on various human tumor cell lines (e.g., HeLa, HCT116) demonstrated that compounds with similar structures effectively inhibited cellular proliferation and induced apoptosis through CDK inhibition pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their substituent-driven differences:

Table 1: Structural and Physicochemical Comparison

Compound Name Position 5 Substituent Carboxamide Substituent Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Reference
Target Compound Ethyl N-(2-fluorophenyl) C23H20FN4O3 402.4 N/A N/A -
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) Quinolin-3-yl Ethyl ester C24H18N4O3 410.4 248–251 84
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923233-41-4) Propyl N-(2-methoxyethyl) C19H22N4O3 354.4 N/A N/A
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923682-25-1) Ethyl N-(4-ethoxyphenyl) C23H22N4O3 402.4 N/A N/A
5-ethyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923145-85-1) Ethyl N-(3-methoxybenzyl) C23H22N4O3 402.4 N/A N/A
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 921515-13-1) 2-Methoxyethyl N-(thiophen-2-ylmethyl) C21H20N4O3S 408.5 N/A N/A

Key Observations

Position 5 Substituents
  • Ethyl vs. Propyl (CAS 923233-41-4) : The propyl analog has a longer alkyl chain, increasing lipophilicity (MW 354.4 vs. 402.4 for the target). This may enhance membrane permeability but reduce aqueous solubility.
Carboxamide Substituents
  • 2-Fluorophenyl (Target) : Fluorine’s electron-withdrawing nature may improve metabolic stability and enhance binding via hydrophobic or halogen-bonding interactions.
  • Thiophen-2-ylmethyl (CAS 921515-13-1) : The sulfur-containing heterocycle adds polarizability and π-stacking capacity, which could influence receptor binding .

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